Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione
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Overview
Description
Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione is a heterocyclic compound that features both imidazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione can be achieved through various chemosynthetic methodologies. Common synthetic routes include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the functionalization and derivatization of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents . Reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, it has been explored for its potential as an antibacterial, antiviral, anti-inflammatory, and antitumor agent . Additionally, it is used in industry as a corrosion inhibitor to protect steel from environmental corrosion .
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it can form hydrogen bonds and π-π stacking interactions with certain residues in enzymes, thereby inhibiting their activity . These interactions are crucial for its pharmacological effects, such as anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione include Imidazo[1,2-a]pyridines and Benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds share structural similarities but differ in their specific functional groups and applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both imidazole and pyrimidine rings. This structural uniqueness contributes to its diverse range of applications and its potential as a versatile scaffold in drug development and material science .
Properties
IUPAC Name |
8H-imidazo[1,2-a]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-2H,3H2,(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVWTZLTQMMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC=CN2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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